
DG-041
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von DG-041 umfasst mehrere Schritte, beginnend mit der Herstellung der Kern-Indol-Struktur. Der Prozess umfasst typischerweise:
Bildung des Indol-Kerns: Der Indol-Kern wird durch eine Fischer-Indol-Synthese synthetisiert, bei der ein Phenylhydrazin unter sauren Bedingungen mit einem Aldehyd oder Keton reagiert.
Funktionalisierung: Der Indol-Kern wird dann mit verschiedenen Substituenten funktionalisiert, darunter Fluor, Chlor und Sulfonylgruppen. Dieser Schritt beinhaltet häufig Halogenierungsreaktionen und Sulfonierung.
Kupplungsreaktionen: Der letzte Schritt beinhaltet die Kupplung des funktionalisierten Indols mit einer Thienylsulfonylgruppe über eine Propenamid-Verknüpfung.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Disease
DG-041 has shown efficacy as an anti-platelet agent in clinical studies. It was found to reduce markers of inflammation such as C-reactive protein (CRP) and monocyte chemotactic protein 1 (MCP1) in a dose-dependent manner during Phase IIa clinical trials. These results indicate its potential for preventing arterial thrombosis at plaque sites without increasing bleeding risk .
Table 1: Clinical Findings on this compound's Efficacy
Study Type | Outcome Measures | Results |
---|---|---|
Phase IIa Clinical Trial | CRP and MCP1 levels | Significant reduction in a dose-dependent manner |
Human Trials | Platelet aggregation | Reduced aggregation without altering bleeding time |
Metabolic Disorders
Research involving animal models has demonstrated that this compound can influence metabolic parameters. In studies with diet-induced obesity models, this compound administration resulted in decreased skeletal muscle triglyceride content, although it did not significantly impact body weight or glycemic control . This suggests a potential role for this compound in managing metabolic syndromes, particularly through modulation of lipid metabolism.
Table 2: Effects of this compound on Metabolic Parameters
Parameter | Measurement Method | Result |
---|---|---|
Skeletal Muscle Triglycerides | Lipid analysis post-treatment | Decreased levels observed |
Body Weight | Weekly monitoring | No significant change |
Glycemic Control | HOMA-IR assessment | No significant effect |
Safety Profile
This compound has been evaluated for its safety profile in both animal models and human studies. Notably, while it effectively inhibits platelet aggregation, it does not significantly prolong bleeding times, indicating a favorable safety profile for potential therapeutic use .
Table 3: Safety Assessments of this compound
Assessment Type | Result |
---|---|
Bleeding Time (Human Trials) | No significant change observed |
Thrombosis Models (Mice) | Reduced thrombosis without affecting hemostasis |
Wirkmechanismus
Target of Action
DG-041, also known as DTSI, 1844425CLP, or UNII-1844425CLP, is a potent, high-affinity, and selective antagonist of the EP3 receptor . The EP3 receptor is a subtype of the prostaglandin E2 (PGE2) receptor, which plays a crucial role in various physiological processes, including inflammation and platelet aggregation .
Mode of Action
This compound acts by binding to the EP3 receptor, thereby inhibiting its activation . This inhibition prevents the facilitation of platelet aggregation by PGE2 . In other words, this compound reduces the hyperactivity of platelets, which is a key factor in thrombosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PGE2 signaling pathway. PGE2 is an inflammatory mediator produced in atherosclerotic plaques. By blocking the EP3 receptor, this compound inhibits the pro-thrombotic effects of PGE2 . This action can reduce thrombosis without impairing haemostasis .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It has a half-life (t1/2) of 2.7 hours for intravenous administration and 4.06 hours for oral administration. The maximum concentration (Cmax) achieved in the blood is 9.46 μM for intravenous administration and 2.74 μM for oral administration . These properties suggest that this compound has good bioavailability.
Result of Action
The primary molecular effect of this compound is the inhibition of PGE2-induced platelet aggregation . In clinical trials, this compound has been shown to reduce platelet aggregation in healthy humans without significantly altering the cutaneous bleeding time .
Action Environment
The action of this compound can be influenced by the local environment. For instance, the presence of atherosclerotic plaques, which produce PGE2, can enhance the anti-thrombotic effects of this compound . Furthermore, this compound has been shown to cross the blood-brain barrier, suggesting that it can exert its effects in the central nervous system .
Vorbereitungsmethoden
Die industrielle Produktion von DG-041 folgt ähnlichen Synthesewegen, wird aber für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von kontinuierlichen Strömungsreaktoren für effizienten Wärme- und Stofftransport sowie automatisierte Systeme zur präzisen Steuerung der Reaktionsbedingungen. Die Reinigung von this compound erfolgt durch Kristallisations- und Chromatographietechniken, um eine hohe Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
DG-041 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden, die unterschiedliche biologische Aktivitäten haben können.
Reduktion: Die Reduktion von this compound kann zur Bildung reduzierter Analoga führen, die ebenfalls einzigartige Eigenschaften aufweisen können.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Halogenierungsreagenzien wie N-Bromsuccinimid und N-Chlorsuccinimid werden eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils unterschiedliche chemische und biologische Eigenschaften besitzen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Grapiprant: Ein selektiver EP4-Rezeptor-Antagonist.
Asapiprant: Ein potenter und selektiver DP1-Rezeptor-Antagonist.
Seratrodast: Ein Thromboxan-A2-Rezeptor-Antagonist, der in der Asthma-Therapie eingesetzt wird.
Einzigartigkeit von DG-041
This compound zeichnet sich durch seine hohe Selektivität und Affinität für den EP3-Rezeptor aus, was ihn von anderen Prostaglandin-Rezeptor-Antagonisten unterscheidet. Seine Fähigkeit, die Thrombozytenaggregation zu hemmen, ohne die Blutungszeit signifikant zu verlängern, macht es zu einem vielversprechenden Kandidaten für die Behandlung thrombotischer Erkrankungen .
Biologische Aktivität
DG-041 is a selective antagonist for the prostaglandin E2 (PGE2) EP3 receptor, which has been studied for its potential therapeutic applications in metabolic disorders and cardiovascular diseases. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
This compound specifically targets the EP3 receptor, a G protein-coupled receptor involved in various physiological processes, including inflammation, platelet aggregation, and metabolic regulation. By blocking this receptor, this compound alters the signaling pathways associated with PGE2, which can lead to significant changes in metabolic and cardiovascular functions.
Pharmacokinetics
In vivo studies have demonstrated that this compound exhibits a high affinity for the mouse EP3 receptor. The pharmacokinetic profile shows that when administered subcutaneously at a dose of 20 mg/kg, this compound achieves a maximum plasma concentration of approximately 1385 nM within one hour and has a half-life of about 1.23 hours . This rapid clearance suggests that continuous administration may be necessary for sustained therapeutic effects.
Route of Administration | Dose (mg/kg) | Max Plasma Concentration (nM) | Time to Max Concentration (h) | Half-Life (h) |
---|---|---|---|---|
Oral | 30 | 721 | 0.5 | 1.23 |
Subcutaneous | 20 | 1385 | 1 | - |
Intravenous | 2 | 1246 | - | - |
Metabolic Impact
Research indicates that short-term administration of this compound can decrease skeletal muscle triglyceride content while showing an increase in hepatic triglycerides . However, it had minimal effects on overall body composition and glycemic control in diabetic models.
Cardiovascular Effects
This compound has been shown to reduce thrombosis in murine models without significantly affecting bleeding time . In particular, it inhibits platelet aggregation induced by PGE2, demonstrating its potential as a therapeutic agent for preventing arterial thrombosis. In a study involving healthy patients, this compound was found to reduce platelet aggregation significantly without altering cutaneous bleeding times at doses up to eight times higher than those required for effective inhibition of PGE2's effects on platelets .
Inflammatory Response
This compound also appears to modulate inflammatory responses. It has been reported to decrease levels of inflammatory markers such as C-reactive protein (CRP) and monocyte chemotactic protein 1 (MCP1) in preclinical studies . This suggests that this compound may have broader implications in conditions characterized by chronic inflammation.
Case Studies
Several key studies have highlighted the efficacy of this compound:
- Thrombosis Reduction Study : In murine models, this compound significantly inhibited thrombosis triggered by local delivery of arachidonic acid or ferric chloride without affecting normal hemostasis .
- Metabolic Syndrome Study : A study on male mice indicated that while this compound effectively blocked the EP3 receptor, it did not significantly alter the diabetic phenotype despite reducing skeletal muscle triglycerides .
- Inflammation and Platelet Aggregation : Clinical evaluations showed that this compound could reduce platelet aggregation in human subjects while maintaining safety profiles concerning bleeding risks .
Eigenschaften
IUPAC Name |
3-[1-[(2,4-dichlorophenyl)methyl]-5-fluoro-3-methylindol-7-yl]-N-(4,5-dichlorothiophen-2-yl)sulfonylprop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl4FN2O3S2/c1-12-10-30(11-14-2-4-15(24)7-18(14)25)22-13(6-16(28)8-17(12)22)3-5-20(31)29-35(32,33)21-9-19(26)23(27)34-21/h2-10H,11H2,1H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBTVZNKWXWKNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C(C=C(C=C12)F)C=CC(=O)NS(=O)(=O)C3=CC(=C(S3)Cl)Cl)CC4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl4FN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722748 | |
Record name | 3-{1-[(2,4-Dichlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-7-yl}-N-(4,5-dichlorothiophene-2-sulfonyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30722748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861238-35-9 | |
Record name | 3-{1-[(2,4-Dichlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-7-yl}-N-(4,5-dichlorothiophene-2-sulfonyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30722748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.